molecular formula C19H16N4O2S B2675842 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-30-9

6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2675842
CAS No.: 1021260-30-9
M. Wt: 364.42
InChI Key: KYWSFGDTDRBLQW-UHFFFAOYSA-N
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Description

Evolution of Imidazo[2,1-b]thiazole Research

The imidazo[2,1-b]thiazole scaffold first gained prominence in the early 2000s as researchers explored fused heterocyclic systems for their improved pharmacokinetic profiles compared to monocyclic analogs. Initial studies focused on cardiovascular applications, with compounds like 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines demonstrating unique L-type calcium channel blocking activity and tissue selectivity. By 2011, the field expanded into oncology, with systematic structure-activity relationship (SAR) studies revealing that substitutions at positions 3, 5, and 6 significantly influenced antiproliferative activity against tumor cell lines.

Key milestones include:

  • 2008 : Discovery of imidazo[2,1-b]thiazole-dihydropyridine hybrids with cardioselective calcium channel modulation.
  • 2015 : Identification of 5-aryl-imidazo[2,1-b]thiazoles as potent EGFR inhibitors (IC~50~ = 12–45 nM).
  • 2020 : Development of sulfonyl piperazine-conjugated imidazo[2,1-b]thiazoles targeting carbonic anhydrase isoforms.

This progression established the scaffold as a privileged structure in medicinal chemistry, with over 120 derivatives entering preclinical evaluation between 2011–2022.

Discovery and Development Timeline

The target compound emerged from iterative optimization campaigns addressing limitations of early imidazo[2,1-b]thiazole derivatives:

Year Development Phase Key Advance
2012 Lead Identification N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides show submicromolar cytotoxicity.
2018 SAR Refinement 3-Carboxamide substitution found to improve solubility and CYP450 stability.
2020 Hybridization Strategy Coupling of imidazo[2,1-b]thiazole with methoxyphenyl groups enhances tubulin binding.
2022 Final Optimization Introduction of 3-methylpyridinyl group at N-position balances potency and blood-brain barrier penetration.

This timeline reflects a 14-year trajectory from initial scaffold discovery to targeted derivative development, paralleling advances in combinatorial chemistry and computational modeling.

Position Within Heterocyclic Chemistry Research

Imidazo[2,1-b]thiazoles occupy a unique niche in heterocyclic drug discovery due to their:

  • Electron-rich aromatic system : Facilitates π-π stacking with kinase ATP pockets and tubulin's colchicine binding site.
  • Synthetic versatility : Allows regioselective functionalization at positions 2, 3, 5, and 6 via palladium-catalyzed cross-coupling and cyclocondensation reactions.
  • Bioisosteric potential : The thiazole-imidazole fusion serves as a metabolically stable replacement for indole and benzimidazole moieties.

Comparative analysis of patent filings (2010–2025) reveals a 320% increase in imidazo[2,1-b]thiazole claims versus a 145% rise for related benzothiazoles, underscoring the scaffold's growing importance.

Historical Significance in Medicinal Chemistry

The introduction of 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl) substitution represents a strategic response to three historical challenges:

  • Metabolic Instability : Early 6-alkyl derivatives suffered rapid hepatic glucuronidation (t~1/2~ < 1 hr in murine models). The 3-methoxyphenyl group reduces Phase II metabolism by sterically hindering UDP-glucuronosyltransferase access.
  • Target Selectivity : N-Methylpyridinyl carboxamides demonstrate 18-fold higher selectivity for ABL1 kinase over PDGFRα compared to anilide analogs.
  • Solubility Limitations : LogP values decreased from 4.2 (6-phenyl analog) to 2.9 for the current derivative, enhancing aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL).

These improvements position the compound as a case study in rational heterocyclic optimization.

Foundational Research on Pyridinyl-Substituted Imidazothiazoles

Critical precursor studies include:

2012 : Ding et al. synthesized N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides with IC~50~ values of 0.8–2.4 μM against MCF-7 breast cancer cells. Key findings:

  • Pyridinyl nitrogen participates in critical hydrogen bonds with Thr315 (ABL1 kinase)
  • Methyl substitution at pyridine position 3 improves metabolic stability (t~1/2~ increased from 1.2 to 4.7 hrs)

2020 : Piperazine-linked derivatives demonstrated that carboxamide spacers optimize target residence time (K~d~ = 38 nM vs. 120 nM for ester analogs).

2022 : Molecular dynamics simulations revealed that 3-methoxy groups on phenyl rings induce a 15° rotation in tubulin's M-loop, enhancing polymerization inhibition.

These discoveries directly informed the structural blueprint of 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide, synthesizing decades of accumulated SAR knowledge into a single optimized entity.

Properties

IUPAC Name

6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-5-4-8-20-17(12)22-18(24)16-11-26-19-21-15(10-23(16)19)13-6-3-7-14(9-13)25-2/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWSFGDTDRBLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 3-methyl-2-pyridinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Carboxamide Formation

The carboxamide group at position 3 is synthesized through amide coupling:

Step Reagents/Conditions Yield Reference
Carboxylic acid activationThionyl chloride (SOCl₂), DMF catalyst85–90%
Amide coupling3-Methylpyridin-2-amine, DCM, EDCl/HOBt70–75%
  • Mechanism : The carboxylic acid precursor (e.g., 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid) is activated to an acyl chloride, followed by reaction with 3-methylpyridin-2-amine to form the carboxamide .

Hydrolysis of the Carboxamide

  • Conditions : HCl (6M), 100°C, 12 h

  • Outcome : Hydrolysis to the corresponding carboxylic acid (confirmed via HPLC) .

Demethylation of the Methoxy Group

  • Conditions : BBr₃ (1.0M in DCM), 0°C → RT, 6 h

  • Outcome : Conversion to a hydroxyl group, verified by loss of the methoxy signal in ¹H-NMR .

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄, 0°C → RT, 4 h

    • Product : Nitro derivatives at the phenyl ring (para to methoxy group) .

  • Halogenation : Br₂/FeBr₃, 50°C, 2 h

    • Product : Brominated imidazo-thiazole derivatives .

Stability Under Physiological Conditions

Condition Observation Reference
pH 7.4 (PBS buffer)Stable for 24 h (HPLC purity >95%)
pH 1.2 (simulated gastric fluid)Partial hydrolysis (15% in 6 h)

Metal-Catalyzed Cross-Coupling Reactions

While the compound lacks inherent halogen substituents, synthetic intermediates can undergo:

  • Suzuki Coupling (with boronic acids):

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h

    • Application : Introduces aryl/heteroaryl groups at brominated positions .

Biological Activity and Metabolic Reactions

  • CYP450 Metabolism :

    • Primary Metabolites : O-demethylated and hydroxylated derivatives (LC-MS/MS).

  • Glucuronidation :

    • Enzyme : UGT1A1 (human liver microsomes)

    • Product : Glucuronide conjugate at the hydroxyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.

Case Study: Antiproliferative Effects

A notable study focused on pancreatic ductal adenocarcinoma (PDAC) cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
SUIT-20.8Inhibition of EMT markers (E-cadherin and vimentin)
Capan-11.5Reduction in cell migration
Panc-12.0Inhibition of metalloproteinase activity

These findings suggest that the compound may interfere with critical pathways involved in cancer progression and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb).

Antitubercular Activity Data

Recent evaluations reported the following IC50 values:

CompoundIC50 (µM)Selectivity
This compound2.32No activity against non-tuberculous mycobacteria

The selective inhibition observed indicates a promising therapeutic window for treating tuberculosis without affecting other mycobacterial species.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Compound 1 : 6-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI69511)
  • Structural Differences :
    • Phenyl substituent : 4-methoxyphenyl vs. 3-methoxyphenyl in the target compound.
    • Pyridine linkage : Pyridin-2-ylmethyl vs. 3-methylpyridin-2-yl.
  • Implications: The meta-methoxy group in the target compound may enhance steric interactions with hydrophobic pockets in target proteins compared to the para-methoxy derivative . The direct carboxamide linkage to 3-methylpyridine (target compound) vs.
Compound 2 : 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
  • Structural Differences :
    • Lacks the carboxamide-pyridine moiety.
  • Implications :
    • The absence of the carboxamide group reduces polarity, likely decreasing solubility and target engagement compared to the target compound .
Compound 3 : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)
  • Activity :
    • Potent VEGFR2 inhibitor (20 μM: 5.72% inhibition) and selective cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 μM) .
  • Comparison :
    • The acetamide linker and piperazine-pyridine substituent in 5l may enhance kinase selectivity compared to the target compound’s simpler carboxamide-pyridine group. However, the target compound’s 3-methylpyridine could improve metabolic stability .
Compound 4 : 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d)
  • Activity :
    • Strong aldose reductase (AR) inhibition, highlighting the role of thiazole-linked hydrazinecarbothioamide groups in enzyme targeting .

Pharmacokinetic and Physicochemical Properties

Property Target Compound BI69511 5l 3d
Molecular Weight 364.42 g/mol 364.42 g/mol ~600 g/mol ~450 g/mol
LogP (Predicted) 3.2 3.5 4.1 2.8
Solubility Moderate (DMSO-soluble) Low Low Moderate
Key Substituents 3-MeO-Ph, 3-Me-Pyridine 4-MeO-Ph, Pyridin-2-ylmethyl 4-Cl-Ph, Piperazine-pyridine 4-Br-Ph, Thioamide
  • Analysis :
    • The target compound’s 3-methylpyridine group balances lipophilicity (LogP = 3.2) and solubility, favoring membrane permeability and CNS penetration compared to bulkier analogs like 5l .
    • Thioamide-containing derivatives (e.g., 3d) exhibit higher polarity, which may limit blood-brain barrier penetration but improve renal clearance .

Biological Activity

The compound 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a member of the imidazo-thiazole class, which has garnered attention in medicinal chemistry for its potential biological activities. This article will delve into its biological properties, synthesis methods, structure-activity relationships, and relevant case studies.

Molecular Formula

  • C : 19
  • H : 16
  • N : 4
  • O : 2
  • S : 1

Structure

The compound features a complex structure characterized by:

  • An imidazo[2,1-b]thiazole core.
  • A methoxy-substituted phenyl group.
  • A pyridine moiety.

These structural components are known to influence the compound's interaction with biological targets.

Research indicates that compounds similar to This compound exhibit significant biological activities due to:

  • Inhibition of Kinases : Such as focal adhesion kinase (FAK), which is implicated in cancer progression. Inhibitors can lead to reduced tumor cell migration and proliferation .
  • Antiproliferative Effects : The compound has shown potential in inhibiting cell growth in various cancer cell lines, with IC50 values indicating effectiveness in the low micromolar range .

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent antiproliferative effects against pancreatic cancer cells. The presence of the methoxy group enhances the electron density on the aromatic ring, improving binding affinity to target proteins involved in cell growth regulation .
  • Synergistic Effects with Other Drugs :
    • Compounds like this have been shown to potentiate the effects of established chemotherapeutics such as gemcitabine. This synergy may be attributed to increased expression of transporters that facilitate drug uptake into resistant cancer cells .

Table of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50 values ranging from 0.59 to 2.81 μM
FAK InhibitionReduced phosphorylation of FAK
Synergistic Drug ActionEnhanced efficacy with gemcitabine

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly impacts the biological activity of imidazo-thiazole derivatives:

  • Methoxy Groups : Electron-donating properties enhance lipophilicity and improve interaction with biological targets.
  • Pyridine Substituents : Contribute to the overall pharmacological profile by facilitating interactions with various receptors.

Comparative Analysis

Compound NameUnique Features
N-(4-methoxyphenyl)-5-(3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)imidazo[2,1-b]thiazole-6-carboxamideEnhanced anticancer activity due to isoxazole moiety
6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazoleAltered pharmacokinetics due to ethoxy substitution

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

  • Methodology : The synthesis typically involves cyclocondensation and cross-coupling reactions. For example:

  • Step 1 : Cyclization of 3-methoxyacetophenone to form the imidazo[2,1-b]thiazole core .
  • Step 2 : Palladium-catalyzed coupling (e.g., with 4-iodo-2-(methylthio)pyrimidine) to introduce pyrimidinyl substituents .
  • Step 3 : Carboxamide formation via reaction with 3-methylpyridin-2-amine under anhydrous conditions (DMF, K₂CO₃) .
    • Key Data : Yields range from 20–55% depending on substituents and reaction optimization .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Analytical Workflow :

  • 1H/13C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm) and pyridinyl protons (δ 8.2–8.5 ppm) .
  • HRMS/LC-MS : Validate molecular weight (e.g., calculated for C₂₃H₁₉N₄O₂S: 427.12; observed: 427.10) .
  • X-ray crystallography : SHELXL refinement for absolute configuration determination (e.g., using Cu-Kα radiation) .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

  • Primary Screening :

  • NCI 60-cell line assay : Test cytotoxicity at 10 µM; compounds with >50% growth inhibition proceed to dose-response studies .
  • In vitro kinase profiling : Assess pan-RAF inhibition (IC₅₀) using fluorescence polarization assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Approach :

  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., CF₃) or bulky groups to modulate binding affinity .
  • Scaffold Hybridization : Fuse with triazole or benzimidazole moieties to enhance solubility (e.g., via Click chemistry) .
    • Data Interpretation : Compare logGI₅₀ values across cell lines (e.g., PC-3 prostate cancer: logGI₅₀ < -8.0 indicates high potency) .

Q. How to resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in cytotoxicity between NCI 60-cell line and in-house assays.

  • Root Cause : Solvent effects (DMSO vs. aqueous buffers) or cell passage number variations.
  • Mitigation : Replicate assays under standardized conditions (e.g., RPMI-1640 media, 5% FBS) and validate via orthogonal methods (e.g., apoptosis flow cytometry) .

Q. What computational strategies support crystallographic refinement for this compound?

  • SHELX Workflow :

  • Data Integration : Use SHELXC/D/E for high-throughput phasing of twinned crystals .
  • Refinement : Apply TWIN/BASF commands in SHELXL to model disorder in the methoxyphenyl group .
    • Validation : R-factor < 0.05 and Δρmax < 0.3 eÅ⁻³ .

Q. How are in vivo pharmacokinetic studies designed for this compound?

  • Protocol :

  • Dosing : Administer 10 mg/kg (oral) in C57BL/6 mice; collect plasma at 0, 1, 3, 6, 12 h.
  • Bioanalysis : LC-MS/MS quantification (LOQ: 1 ng/mL) .
    • Key Metrics : AUC₀–24h > 5000 ng·h/mL and T₁/₂ > 4 h indicate favorable exposure .

Methodological Tables

Table 1 : Representative Synthetic Yields and Analytical Data

Substituent (R)Yield (%)1H NMR (δ, ppm)HRMS (Observed)
3-Methoxyphenyl558.4 (pyridinyl)427.10
4-Trifluoromethyl208.6 (Ar-H)495.08
4-Fluorophenyl598.3 (Ar-H)445.09
Data sourced from .

Table 2 : Cytotoxicity Profile in NCI 60-Cell Line Assay

Cell LinelogGI₅₀Target Activity (IC₅₀, nM)
PC-3 (Prostate)-8.212.3 ± 1.5
MCF-7 (Breast)-7.528.7 ± 3.2
HL-60 (Leukemia)-7.819.4 ± 2.1
Data from .

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